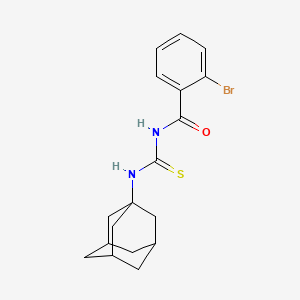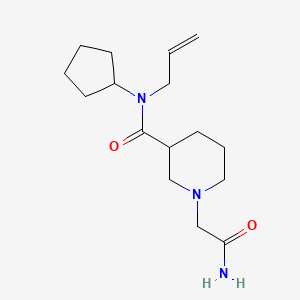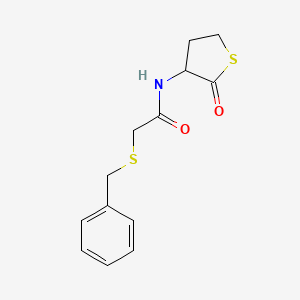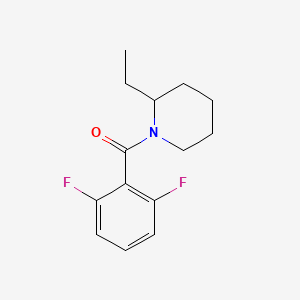![molecular formula C19H23N5O2 B4057344 2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)
2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Overview
Description
2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide is a complex organic compound that features a benzoxazole ring fused with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide typically involves multiple steps. One common approach is the Mitsunobu reaction, which can be used to introduce the triazole moiety . This reaction involves the use of diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) as reagents. The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds with active sites, while the benzoxazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Analogs: These compounds share the triazole moiety and have similar stability and biological activity.
Benzimidazoles: These compounds have a similar benzene-fused heterocyclic structure and are used in various medicinal applications.
Uniqueness
2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide is unique due to its combination of a benzoxazole ring and a triazole moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-11(17-21-12(2)23-24-17)20-18(25)14-8-9-15-16(10-14)26-19(22-15)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,20,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXTXCOZWALRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)NC(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B4057279.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4057303.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4057317.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4057325.png)
![N-(2-chlorophenyl)-3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B4057328.png)

![5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE](/img/structure/B4057342.png)


![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)

